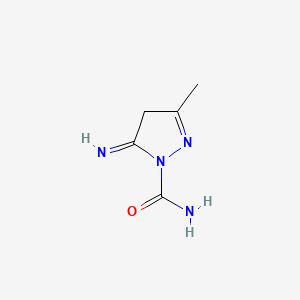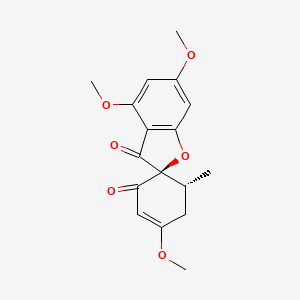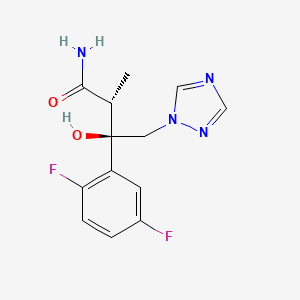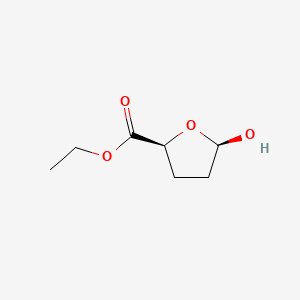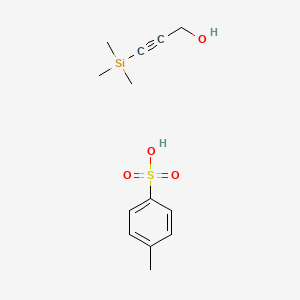
4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol is a compound with the molecular formula C13H20O4SSi and a molecular weight of 300.444. This compound is notable for its unique combination of a sulfonic acid group and a trimethylsilyl-protected alkyne, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-trimethylsilylprop-2-yn-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfonates.
Reduction: Alkenes or alkanes.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonic acid group can act as an acid catalyst, while the trimethylsilyl-protected alkyne can undergo deprotection to reveal a reactive alkyne group. These functional groups enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Similar structure but lacks the trimethylsilyl-protected alkyne group.
3-Trimethylsilylprop-2-yn-1-ol: Similar structure but lacks the sulfonic acid group.
Uniqueness
4-Methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol is unique due to the combination of a sulfonic acid group and a trimethylsilyl-protected alkyne. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;3-trimethylsilylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H12OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)6-4-5-7/h2-5H,1H3,(H,8,9,10);7H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSMBMYRUTZFJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[Si](C)(C)C#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80823274 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--3-(trimethylsilyl)prop-2-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71321-16-9 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--3-(trimethylsilyl)prop-2-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80823274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

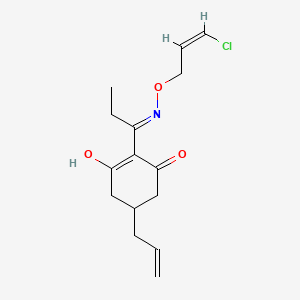
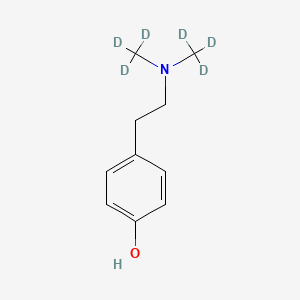

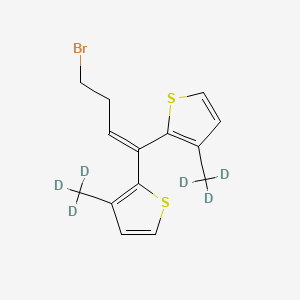
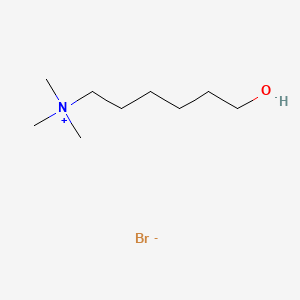
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
